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molecular formula C8H15NO2 B070941 methyl 2-[(2R)-piperidin-2-yl]acetate CAS No. 171730-95-3

methyl 2-[(2R)-piperidin-2-yl]acetate

Cat. No. B070941
M. Wt: 157.21 g/mol
InChI Key: KNLRJTRKAHPHEE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849736

Procedure details

Pyridylacetic acid hydrochloride (10.00 g, 57.6 mmol) and platinum(IV) oxide (1.00 g, 4.4 mmol) were shaken in a mixture of 75 ml acetic acid, 75 ml methanol, and 10 ml conc. HCl on Parr under 60 psi hydrogen at room temperature overnight. The mixture was then filtered through Celite, and the filtrate evaporated under reduced pressure to yield 8.42 g (75.9%) of the title compound as an off-white solid. MS (NH3 -CI/DDIP): m/e 158 (M+H)+. 1H NMR (300 MHz, CDCl3): δ 1.50-1.96 (m, 6H); 2.80 (m, 2H); 3.20-3.60 (m, 3H); 3.76 (s, 3H). 13C NMR (60 MHz, d6 -DMSO): δ 21.94; 28.05; 37.46; 40.49; 44.12; 57.33; 52.74; 170.39.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
75.9%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[CH3:12]O.Cl.[H][H]>C(O)(=O)C.[Pt](=O)=O>[CH3:12][O:10][C:9](=[O:11])[CH2:8][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:2]1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CC(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CC1NCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.42 g
YIELD: PERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05849736

Procedure details

Pyridylacetic acid hydrochloride (10.00 g, 57.6 mmol) and platinum(IV) oxide (1.00 g, 4.4 mmol) were shaken in a mixture of 75 ml acetic acid, 75 ml methanol, and 10 ml conc. HCl on Parr under 60 psi hydrogen at room temperature overnight. The mixture was then filtered through Celite, and the filtrate evaporated under reduced pressure to yield 8.42 g (75.9%) of the title compound as an off-white solid. MS (NH3 -CI/DDIP): m/e 158 (M+H)+. 1H NMR (300 MHz, CDCl3): δ 1.50-1.96 (m, 6H); 2.80 (m, 2H); 3.20-3.60 (m, 3H); 3.76 (s, 3H). 13C NMR (60 MHz, d6 -DMSO): δ 21.94; 28.05; 37.46; 40.49; 44.12; 57.33; 52.74; 170.39.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
75.9%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[CH3:12]O.Cl.[H][H]>C(O)(=O)C.[Pt](=O)=O>[CH3:12][O:10][C:9](=[O:11])[CH2:8][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:2]1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CC(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CC1NCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.42 g
YIELD: PERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05849736

Procedure details

Pyridylacetic acid hydrochloride (10.00 g, 57.6 mmol) and platinum(IV) oxide (1.00 g, 4.4 mmol) were shaken in a mixture of 75 ml acetic acid, 75 ml methanol, and 10 ml conc. HCl on Parr under 60 psi hydrogen at room temperature overnight. The mixture was then filtered through Celite, and the filtrate evaporated under reduced pressure to yield 8.42 g (75.9%) of the title compound as an off-white solid. MS (NH3 -CI/DDIP): m/e 158 (M+H)+. 1H NMR (300 MHz, CDCl3): δ 1.50-1.96 (m, 6H); 2.80 (m, 2H); 3.20-3.60 (m, 3H); 3.76 (s, 3H). 13C NMR (60 MHz, d6 -DMSO): δ 21.94; 28.05; 37.46; 40.49; 44.12; 57.33; 52.74; 170.39.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
75.9%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[CH3:12]O.Cl.[H][H]>C(O)(=O)C.[Pt](=O)=O>[CH3:12][O:10][C:9](=[O:11])[CH2:8][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:2]1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CC(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CC1NCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.42 g
YIELD: PERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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